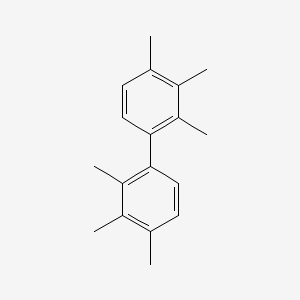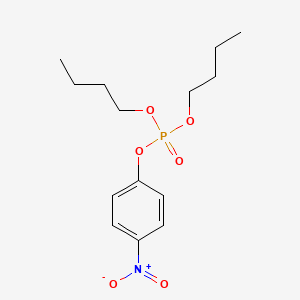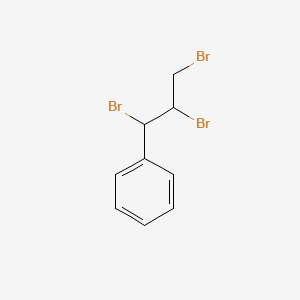
(1,2,3-Tribromopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3-Tribromopropyl)benzene is an organic compound with the molecular formula C9H9Br3 It consists of a benzene ring substituted with a tribromopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3-Tribromopropyl)benzene typically involves the bromination of propylbenzene. One common method is the radical bromination using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds through the formation of bromine radicals, which then react with the propyl group on the benzene ring to form the tribromopropyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,2,3-Tribromopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous conditions.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of propylbenzene.
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Scientific Research Applications
(1,2,3-Tribromopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,2,3-Tribromopropyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, where they act as electrophiles and react with nucleophiles. The compound can also undergo radical reactions, where the bromine radicals interact with other molecules to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- (1,2,4-Tribromopropyl)benzene
- (1,3,5-Tribromopropyl)benzene
- (1,2,3-Trichloropropyl)benzene
Uniqueness
(1,2,3-Tribromopropyl)benzene is unique due to the specific positioning of the bromine atoms on the propyl group, which influences its reactivity and chemical properties
Properties
CAS No. |
56762-23-3 |
|---|---|
Molecular Formula |
C9H9Br3 |
Molecular Weight |
356.88 g/mol |
IUPAC Name |
1,2,3-tribromopropylbenzene |
InChI |
InChI=1S/C9H9Br3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
WTSKOLDTABPEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


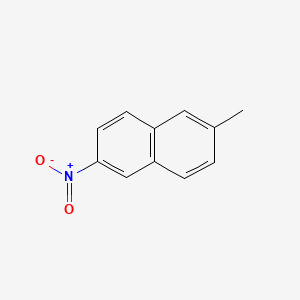

![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
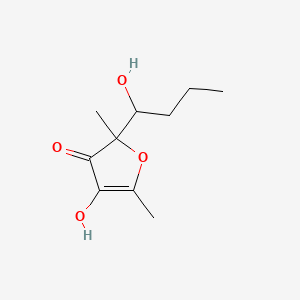
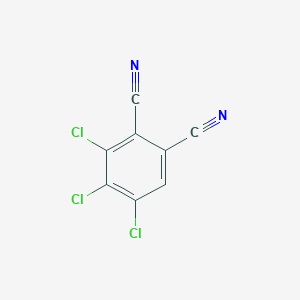
![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
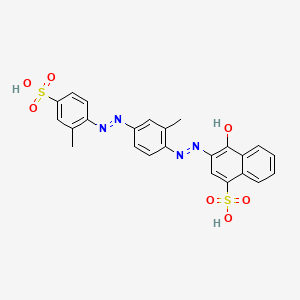
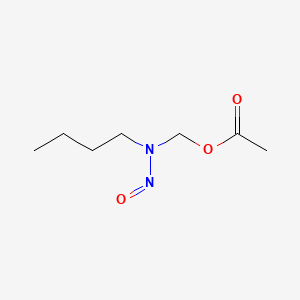
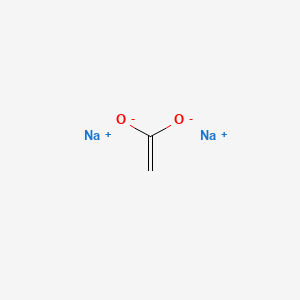
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)

